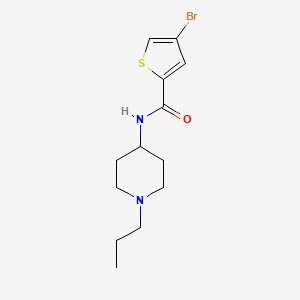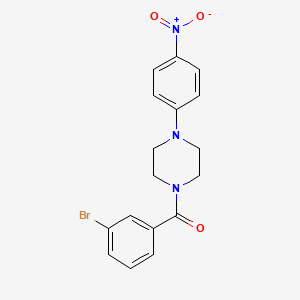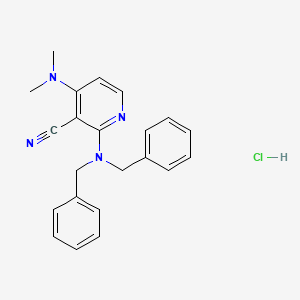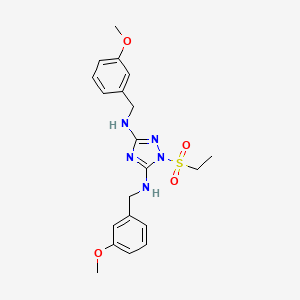
sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate, also known as CSE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonated ester that is widely used in the field of biochemistry and pharmaceutical research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate.
Mécanisme D'action
The mechanism of action of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is not fully understood. However, it has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and aldose reductase. It has also been shown to enhance the activity of some enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of some cancer cells and to reduce the accumulation of advanced glycation end products (AGEs) in diabetic rats. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in lab experiments is its ability to maintain a constant pH. It is also highly soluble in water and ethanol, which makes it easy to handle and use. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in scientific research. One potential area of research is the development of new drugs that target carbonic anhydrase and aldose reductase, which could be used to treat diseases such as glaucoma and diabetic retinopathy. Another area of research is the use of this compound as a catalyst in organic reactions, which could lead to the development of new synthetic methods for the production of biologically active molecules.
In conclusion, sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable reagent in biochemical and enzymatic assays, as well as a potential therapeutic agent for several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development and organic synthesis.
Méthodes De Synthèse
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate can be synthesized through a simple process of esterification of 4-chlorophenylacetic acid with ethyl chloroformate followed by the reaction with sodium sulfite. The synthesis yields a white crystalline powder that is highly soluble in water and ethanol.
Applications De Recherche Scientifique
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been extensively used in scientific research as a biochemical reagent. It is commonly used as a buffer in biochemical and enzymatic assays due to its ability to maintain a constant pH. Moreover, this compound has been used in the synthesis of biologically active molecules and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S.Na/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOBXJWAAEXBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)




![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![methyl 4-{[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}benzoate](/img/structure/B5091707.png)